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Compound of Interest

Compound Name: 2,5-Dibromobenzaldehyde

Cat. No.: B1315430 Get Quote

An In-Depth Technical Guide to 2,5-Dibromobenzaldehyde for Advanced Research

Introduction
2,5-Dibromobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a

pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring two

bromine atoms and a reactive aldehyde group on a benzene ring, provides multiple sites for

chemical modification. This dual reactivity makes it an exceptionally valuable intermediate for

the construction of complex molecular architectures, particularly in the fields of medicinal

chemistry, materials science, and agrochemicals.

For researchers and drug development professionals, understanding the nuanced physical

properties, spectroscopic signatures, and chemical behavior of 2,5-Dibromobenzaldehyde is

paramount for its effective utilization. The bromine atoms act as versatile synthetic handles for

cross-coupling reactions, while the aldehyde group offers a gateway to a vast array of classical

carbonyl chemistries. This guide provides a comprehensive technical overview, synthesizing

core physical data with practical, field-proven insights into its handling, analysis, and synthetic

applications.

Chemical Identity and Physical Properties
A precise understanding of the fundamental properties of a reagent is the bedrock of

reproducible and successful experimentation. This section consolidates the key identifiers and

physicochemical data for 2,5-Dibromobenzaldehyde.
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Chemical Identifiers
Identifier Value Source

CAS Number 74553-29-0 [1][2][3][4]

Molecular Formula C₇H₄Br₂O [2][4][5]

Molecular Weight 263.91 g/mol [2][4][5]

IUPAC Name 2,5-dibromobenzaldehyde [3][5]

InChI Key
BQBXKWGMPUCSQV-

UHFFFAOYSA-N
[2][3]

SMILES C1=CC(=C(C=C1Br)C=O)Br [3][5]

Physicochemical Properties
The physical properties of 2,5-Dibromobenzaldehyde dictate its behavior in various

experimental settings, from reaction conditions to purification and storage.

Property Value Source

Appearance
White to pale yellow or orange

crystalline powder
[1][2]

Melting Point 88-92 °C [2][6][7]

Boiling Point 283.3 ± 20.0 °C (Predicted) [2][6]

Density 1.977 ± 0.06 g/cm³ (Predicted) [2][6]

Solubility Profile
The solubility of a compound is a critical parameter for selecting appropriate reaction solvents

and purification methods. While some databases report 2,5-Dibromobenzaldehyde as

"soluble in water," this is likely an oversimplification for a halogenated aromatic compound.[2][3]

[6] A more chemically consistent description is that it is poorly soluble in water but exhibits good

solubility in common organic solvents.[1]
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Water: Poorly soluble to insoluble.

Organic Solvents: Soluble in ethanol, chloroform, and dimethylformamide (DMF).[1]

This solubility profile is typical for moderately polar organic solids, allowing for its use in a wide

range of non-aqueous reaction media.

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 2,5-
Dibromobenzaldehyde. The following sections detail the expected spectral signatures based

on its molecular structure.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show four distinct signals, three in the aromatic

region and one highly deshielded aldehyde proton.

Proton Assignment Predicted δ (ppm) Multiplicity
Coupling Constant
(J)

Aldehyde (-CHO) 10.0 - 10.3 Singlet (s) N/A

Ar-H (C6-H) ~7.9 Doublet (d) J ≈ 2.4 Hz (meta)

Ar-H (C4-H) ~7.7
Doublet of doublets

(dd)

J ≈ 8.5 Hz (ortho), 2.4

Hz (meta)

Ar-H (C3-H) ~7.3 Doublet (d) J ≈ 8.5 Hz (ortho)

Causality: The aldehyde proton is significantly deshielded due to the electronegativity of the

oxygen atom and its position within the anisotropic field of the carbonyl group. In the aromatic

region, the proton at C6 is only coupled to the C4 proton (meta-coupling), resulting in a small

doublet. The C4 proton is coupled to both C3 (ortho) and C6 (meta), giving a doublet of

doublets.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
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The carbon spectrum should display seven unique signals, corresponding to the seven carbon

atoms in the molecule.

Carbon Assignment Predicted δ (ppm)

Aldehyde (C=O) 188 - 192

Ar-C (C1) 135 - 138

Ar-C (C5) 134 - 137

Ar-C (C4) 132 - 135

Ar-C (C6) 129 - 132

Ar-C (C2) 124 - 127

Ar-C (C3) 121 - 124

Causality: The carbonyl carbon is the most deshielded, appearing far downfield as is

characteristic for aldehydes.[8] The carbons directly attached to the electron-withdrawing

bromine atoms (C2, C5) and the aldehyde group (C1) will have distinct chemical shifts from the

protonated carbons.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.

[5]

Wavenumber (cm⁻¹) Vibration Type Intensity

~2850 & ~2750
C-H Aldehydic Stretch (Fermi

doublet)
Medium

1700 - 1720
C=O Carbonyl Stretch

(Aldehyde)
Strong

1550 - 1600 C=C Aromatic Ring Stretch Medium-Strong

1000 - 1200 C-H In-plane Bending Medium

550 - 750 C-Br Stretch Strong
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Causality: The strong absorption around 1700 cm⁻¹ is a definitive indicator of the aldehyde

carbonyl group. The presence of a Fermi doublet (two weaker bands around 2750-2850 cm⁻¹)

is also highly characteristic of the aldehyde C-H bond.[9]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak cluster

due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Molecular Ion (M⁺): A characteristic triplet of peaks will be observed.

M: m/z ≈ 262 (corresponding to C₇H₄⁷⁹Br₂O)

M+2: m/z ≈ 264 (corresponding to C₇H₄⁷⁹Br⁸¹BrO)

M+4: m/z ≈ 266 (corresponding to C₇H₄⁸¹Br₂O)

Relative Intensity: The M, M+2, and M+4 peaks will have an approximate intensity ratio of

1:2:1.

Key Fragment: A prominent fragment corresponding to the loss of a bromine atom ([M-Br]⁺)

would be expected.

This isotopic pattern is a powerful diagnostic tool for confirming the presence of two bromine

atoms in the molecule.

Synthesis and Purification
While 2,5-Dibromobenzaldehyde is commercially available, understanding its synthesis is

crucial for specialized applications or cost-effective scale-up. A common laboratory route

involves the oxidation of 2,5-dibromotoluene.[2][6]

Synthetic Workflow: Oxidation of 2,5-Dibromotoluene
The following diagram illustrates a typical workflow for the synthesis of 2,5-
Dibromobenzaldehyde.
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Step 1: Reaction Setup

Step 2: Work-up & Isolation

Step 3: Purification

Dissolve 2,5-Dibromotoluene
in Acetic Acid

Add Oxidizing Agent
(e.g., CrO₃ in H₂SO₄)

Slowly

Heat Reaction Mixture
(e.g., 40-50°C)

Maintain Temperature

Quench with Water/Ice

Extract with Organic Solvent
(e.g., Dichloromethane)

Wash Organic Layer
(H₂O, NaHCO₃, Brine)

Dry over Na₂SO₄

Remove Solvent in vacuo

Recrystallize Crude Solid
(e.g., Ethanol/Water)

Isolate by Filtration

Dry to Yield Pure
2,5-Dibromobenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,5-Dibromobenzaldehyde.
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Experimental Protocol: Oxidation
Disclaimer: This protocol involves hazardous materials and should only be performed by

trained professionals in a suitable fume hood with appropriate personal protective equipment.

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer,

thermometer, and addition funnel, dissolve 2,5-dibromotoluene (1.0 eq) in glacial acetic acid.

Oxidant Preparation: Separately, prepare a solution of chromium(VI) oxide (CrO₃, ~2.0 eq) in

a mixture of concentrated sulfuric acid and water.[2]

Addition: Cool the flask containing the dibromotoluene solution in an ice bath. Slowly add the

chromium oxide solution via the addition funnel, ensuring the internal temperature does not

exceed 50°C.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for

several hours until TLC or GC-MS analysis indicates the complete consumption of the

starting material.

Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice and water.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with

dichloromethane.

Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution (until effervescence ceases), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure to yield the crude product.

Purification: Recrystallize the resulting solid from a suitable solvent system, such as

ethanol/water, to afford pure 2,5-Dibromobenzaldehyde as a crystalline solid.

Chemical Reactivity and Applications
The synthetic utility of 2,5-Dibromobenzaldehyde stems from the distinct reactivity of its two

functional domains: the aldehyde group and the carbon-bromine bonds.
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Aldehyde Group Reactivity
The aldehyde is a versatile electrophile, participating in a wide range of transformations:

Acetal Protection: It readily reacts with diols like ethane-1,2-diol in the presence of an acid

catalyst (e.g., p-toluenesulfonic acid) to form a stable 1,3-dioxolane.[2][6] This is a crucial

step to protect the aldehyde while performing chemistry at the C-Br positions.

Wittig Reaction: It can be converted to an alkene via the Wittig reaction, coupling with a

phosphonium ylide to form a new C=C bond.[10][11][12] This allows for chain extension and

the synthesis of stilbene-like structures.

Reductive Amination: Reaction with an amine followed by reduction (e.g., with NaBH₃CN)

yields secondary or tertiary amines.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (2,5-dibromobenzoic

acid) or reduced to a primary alcohol (2,5-dibromobenzyl alcohol).

Carbon-Bromine Bond Reactivity
The two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions, enabling the

formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: The bromine atoms can be substituted with aryl, heteroaryl, or

vinyl groups by reacting with boronic acids or esters in the presence of a palladium catalyst

and a base.[13][14][15] This is a cornerstone reaction for constructing biaryl systems found

in many pharmaceuticals.

Heck and Sonogashira Couplings: These reactions allow for the introduction of alkene and

alkyne functionalities, respectively.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing

access to substituted anilines.

Example Workflow: Acetal Protection
Protecting the aldehyde is often the first step in a multi-step synthesis.
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2,5-Dibromobenzaldehyde
(Starting Material)

Reflux with Dean-Stark Trap

Ethane-1,2-diol (1.1 eq)
p-TsOH (cat.)

Toluene

Cool, Wash with NaHCO₃ (aq),
Dry and Evaporate

2-(2,5-Dibromophenyl)-1,3-dioxolane
(Protected Product)

Click to download full resolution via product page

Caption: Acetal protection of 2,5-Dibromobenzaldehyde.

This protection strategy allows the researcher to selectively perform reactions like Suzuki

coupling at the bromine positions without interference from the aldehyde group. The protecting

group can be easily removed later under acidic aqueous conditions.

Safety, Handling, and Storage
Due to its chemical nature, 2,5-Dibromobenzaldehyde requires careful handling to ensure

laboratory safety.

Hazard Identification
The compound is classified as hazardous according to the Globally Harmonized System

(GHS).[2][5]

Signal Word: Danger[2][5]

GHS Hazard Statements:
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H301: Toxic if swallowed.[2]

H314: Causes severe skin burns and eye damage.[2]

H400: Very toxic to aquatic life.[2]

Hazard Codes: C (Corrosive), N (Dangerous for the environment).[6]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.

Ventilation: Handle only in a properly functioning chemical fume hood to avoid inhalation of

dust.

Exposure Control: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke

when using this product. Wash hands thoroughly after handling.

Storage and Stability
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

[6] Keep in a dark place to prevent potential light-induced degradation.

Stability: The compound is noted as being "Air Sensitive".[2][3][6] It is advisable to store it

under an inert atmosphere (e.g., nitrogen or argon) to prolong its shelf life and prevent

oxidation of the aldehyde group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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